molecular formula C27H20N6Na2O8S B3029836 Direct yellow 44 CAS No. 8005-52-5

Direct yellow 44

Cat. No. B3029836
CAS RN: 8005-52-5
M. Wt: 634.5 g/mol
InChI Key: PBOIUUROGJVVNC-UHFFFAOYSA-L
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Description

Direct Yellow 44, also known as Perfinaze Yellow 5GLL, is a type of dye that belongs to the group of quinacridone dyes . It is a sodium salt of an alkynyl-substituted benzoyl chloride . It is most suitable for dyeing cellulosic fibers like cotton, flax, viscose rayon, acetate, and jute . It can also be used for leather and paper coloration .


Synthesis Analysis

The synthesis of Direct Yellow 44 involves several steps . It starts with the diazotization of 3-Aminobenzenesulfonic acid and coupling with (2-Methoxyphenylamino)methanesulfonic acid . This forms compound (A). Then, 4-Nitrobenzenamine is diazotized and coupled with 2-Hydroxybenzoic acid, and the nitro group is reduced to form compound (B) . Finally, compounds A and B are mixed and undergo light gasification .


Molecular Structure Analysis

The molecular structure of Direct Yellow 44 is C27H20N6Na2O8S . It belongs to the double azo class .


Chemical Reactions Analysis

The carbonyl group at the 3-position of the benzoic acid moiety in Direct Yellow 44 is involved in the reaction with sodium carbonate, forming a copper complex . Direct Yellow 44 undergoes an oxidative polymerization reaction with polyvinyl acetate and copper ions .


Physical And Chemical Properties Analysis

Direct Yellow 44 is a brown powder . It has a molecular weight of 634.53 . Its solubility at 90°C is 60g/L . It has a tinting strength of 182±3% . It is insoluble up to 1% and has a moisture content of less than or equal to 5% .

Scientific Research Applications

1. Environmental Applications in Textile Effluent Treatment

Direct Yellow 44 has been studied for its interaction with various substances in the context of environmental conservation, particularly in treating textile effluents. For example, Posidonia oceanica, a widely distributed seagrass species, was found to be an effective biosorbent for Direct Yellow 44. This research highlighted the potential for using natural materials in treating dye-contaminated water, providing a sustainable and environmentally friendly solution for wastewater treatment in the textile industry (Dridi-Dhaouadi & Mhenni, 2014).

2. Analytical and Biochemical Research

Studies have also focused on the properties of yellow proteins and pigments, which, while not directly using Direct Yellow 44, contribute to the broader understanding of yellow dyes and pigments in biological systems. For instance, research on water-soluble yellow proteins from certain bacteria showed photoactive properties similar to sensory rhodopsin, indicating potential applications in understanding light perception and signal transduction in microorganisms (Meyer et al., 1987).

3. Photocatalytic Decolourization Research

The photocatalytic decolourization of Direct Yellow 44, along with other azo dyes, has been a subject of research, indicating its significance in the study of environmental remediation techniques. This includes investigations into the efficiency of different photocatalysts, such as titanium dioxide and zinc oxide, in removing these dyes from water sources, highlighting the role of such research in pollution control and environmental protection (Regulska et al., 2013).

Safety And Hazards

Direct Yellow 44 is harmful if swallowed and may cause stomach discomfort . It may cause respiratory irritation and may irritate the eyes and skin . It has been shown to react with chlorine atoms under acidic conditions, forming a polymer film on the surface of nylon fabrics .

properties

IUPAC Name

disodium;2-hydroxy-5-[[4-[[2-methoxy-4-[(3-sulfonatophenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N6O8S.2Na/c1-41-25-15-20(33-31-18-3-2-4-21(13-18)42(38,39)40)9-11-23(25)29-27(37)28-16-5-7-17(8-6-16)30-32-19-10-12-24(34)22(14-19)26(35)36;;/h2-15,34H,1H3,(H,35,36)(H2,28,29,37)(H,38,39,40);;/q;2*+1/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBOIUUROGJVVNC-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N=NC2=CC(=CC=C2)S(=O)(=O)[O-])NC(=O)NC3=CC=C(C=C3)N=NC4=CC(=C(C=C4)O)C(=O)[O-].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20N6Na2O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2064604
Record name Benzoic acid, 2-hydroxy-5-[[4-[[[[2-methoxy-4-[(3-sulfophenyl)azo]phenyl]amino]carbonyl]amino]phenyl]azo]-, disodium salt
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

634.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Direct yellow 44

CAS RN

7248-45-5, 8005-52-5
Record name Benzoic acid, 2-hydroxy-5-(2-(4-((((2-methoxy-4-(2-(3-sulfophenyl)diazenyl)phenyl)amino)carbonyl)amino)phenyl)diazenyl)-, sodium salt (1:2)
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Record name C.I. Direct Yellow 44
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name C.I. Direct Yellow 44
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Record name Benzoic acid, 2-hydroxy-5-[2-[4-[[[[2-methoxy-4-[2-(3-sulfophenyl)diazenyl]phenyl]amino]carbonyl]amino]phenyl]diazenyl]-, sodium salt (1:2)
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Record name Benzoic acid, 2-hydroxy-5-[[4-[[[[2-methoxy-4-[(3-sulfophenyl)azo]phenyl]amino]carbonyl]amino]phenyl]azo]-, disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2064604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium 5-[[4-[[[[2-methoxy-4-[(3-sulphonatophenyl)azo]phenyl]amino]carbonyl]amino]phenyl]azo]salicylate
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Record name Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy-, reaction products with 3-[(4-amino-3-methoxyphenyl)azo]benzenesulfonic acid and carbonic dichloride, sodium salts
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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